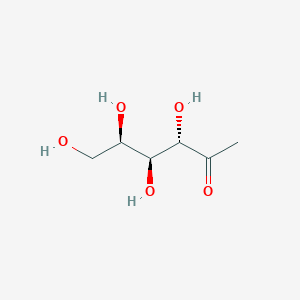
1-(3-Bromo-4-fluorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring attached to the pyrazole core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine derivatives under specific conditions. One common method includes the following steps:
Formation of the hydrazone intermediate: 3-bromo-4-fluoroaniline is reacted with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-Bromo-4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with potassium permanganate (KMnO4) can yield pyrazole-3-carboxylic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-Bromo-4-fluorobenzoyl)piperidine: This compound contains a piperidine ring instead of a pyrazole ring and has different biological activities.
4-Fluorophenylboronic acid: This compound lacks the bromine atom and has different reactivity and applications.
The unique combination of bromine and fluorine atoms on the phenyl ring of this compound imparts distinct properties that differentiate it from these similar compounds.
Propriétés
Formule moléculaire |
C9H6BrFN2 |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C9H6BrFN2/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H |
Clé InChI |
GJEYRDASDXKMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
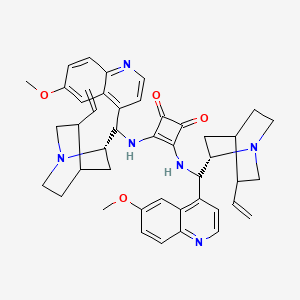
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
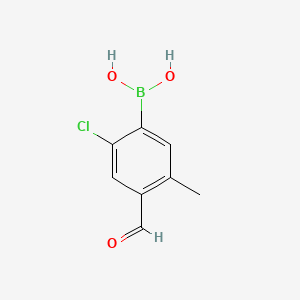
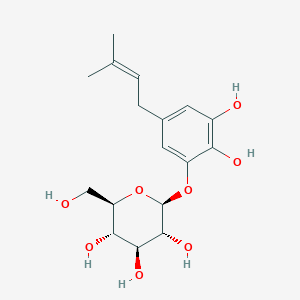
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
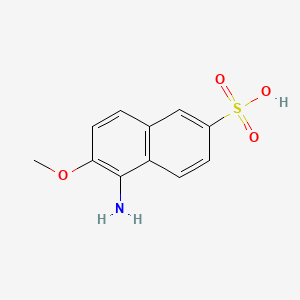





![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
